3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
Brand Name: Vulcanchem
CAS No.: 653597-75-2
VCID: VC16791770
InChI: InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3
SMILES:
Molecular Formula: C13H12Br2O2
Molecular Weight: 360.04 g/mol

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one

CAS No.: 653597-75-2

Cat. No.: VC16791770

Molecular Formula: C13H12Br2O2

Molecular Weight: 360.04 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one - 653597-75-2

Specification

CAS No. 653597-75-2
Molecular Formula C13H12Br2O2
Molecular Weight 360.04 g/mol
IUPAC Name 3-(1,1-dibromobutyl)isochromen-1-one
Standard InChI InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3
Standard InChI Key QIJMJBZCGWRVCT-UHFFFAOYSA-N
Canonical SMILES CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a benzopyran ring system, a heterocyclic scaffold common in natural and synthetic bioactive molecules, with a 1,1-dibromobutyl substituent at the 3-position. The benzopyran nucleus consists of a fused benzene and pyran ring, while the dibromobutyl group introduces two bromine atoms at the terminal carbon of a butyl chain, creating a sterically hindered and electrophilic center .

Molecular Formula and Weight

  • Molecular Formula: C13H12Br2O2\text{C}_{13}\text{H}_{12}\text{Br}_2\text{O}_2

  • Molecular Weight: 360.04 g/mol

  • IUPAC Name: 3-(1,1-dibromobutyl)isochromen-1-one

The presence of bromine atoms significantly increases molecular weight and influences reactivity, particularly in nucleophilic substitution and elimination reactions .

Synthesis and Production

Bromination Strategies

The dibromobutyl group is introduced via bromination of alkenes or alkynes. A plausible route involves reacting 3-butyl-1H-2-benzopyran-1-one with brominating agents like Br2\text{Br}_2 or NBS\text{NBS} (NN-bromosuccinimide). For example, radical bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions could achieve selective dibromination at the butyl chain’s terminal position .

Optimization Considerations

  • Catalysts: Lewis acids (e.g., FeBr3\text{FeBr}_3) may enhance electrophilic bromination.

  • Temperature: Controlled heating (40–60°C) prevents decomposition of the benzopyran ring.

  • Yield: Reported yields for analogous dibrominations range from 60–80% .

Industrial-Scale Production

Large-scale synthesis requires cost-effective bromine sources and waste management protocols. Continuous-flow reactors could improve efficiency and safety by minimizing bromine exposure .

Chemical Reactivity and Applications

Nucleophilic Substitution

The dibromobutyl group undergoes substitution with nucleophiles (e.g., amines, thiols):

R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-

This reactivity is exploitable in synthesizing thioethers or amine derivatives for drug discovery .

Elimination Reactions

Base-induced dehydrobromination can generate alkenes:

R-CBr2-CH2-R’+BaseR-C≡C-R’+2HBr\text{R-CBr}_2\text{-CH}_2\text{-R'} + \text{Base} \rightarrow \text{R-C≡C-R'} + 2\text{HBr}

Such transformations are valuable in constructing conjugated systems for materials science .

Biological Activity

Preliminary studies suggest antimicrobial potential, likely due to bromine’s electronegativity disrupting microbial membranes . Further pharmacological profiling is needed to validate these effects.

Comparative Analysis

Analogous Compounds

  • 1,2-Dibromo-3-chloropropane: Less steric hindrance but higher environmental persistence.

  • 3,4-Dihydroisocoumarin Derivatives: Lacking bromine, these exhibit lower reactivity but are prevalent in natural products .

The unique combination of a benzopyran core and dibromobutyl substitution in 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one distinguishes it as a versatile intermediate for synthetic and applied chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator